Cas no 2138274-46-9 (tert-butyl 5-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-1,2,3-triazole-4-carboxylate)
tert-butyl 5-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-1,2,3-triazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2138274-46-9
- tert-butyl 5-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-1,2,3-triazole-4-carboxylate
- EN300-786702
-
- Inchi: 1S/C10H14N6O2/c1-10(2,3)18-9(17)7-6(13-15-14-7)8-11-5-12-16(8)4/h5H,1-4H3,(H,13,14,15)
- InChI Key: QLLRGHZQAJLYCM-UHFFFAOYSA-N
- SMILES: O(C(C1C(C2=NC=NN2C)=NNN=1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 250.11782371g/mol
- Monoisotopic Mass: 250.11782371g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 318
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 98.6Ų
tert-butyl 5-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-1,2,3-triazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-786702-0.05g |
tert-butyl 5-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-1,2,3-triazole-4-carboxylate |
2138274-46-9 | 95.0% | 0.05g |
$1464.0 | 2025-02-22 | |
| Enamine | EN300-786702-0.1g |
tert-butyl 5-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-1,2,3-triazole-4-carboxylate |
2138274-46-9 | 95.0% | 0.1g |
$1533.0 | 2025-02-22 | |
| Enamine | EN300-786702-0.25g |
tert-butyl 5-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-1,2,3-triazole-4-carboxylate |
2138274-46-9 | 95.0% | 0.25g |
$1604.0 | 2025-02-22 | |
| Enamine | EN300-786702-0.5g |
tert-butyl 5-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-1,2,3-triazole-4-carboxylate |
2138274-46-9 | 95.0% | 0.5g |
$1673.0 | 2025-02-22 | |
| Enamine | EN300-786702-1.0g |
tert-butyl 5-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-1,2,3-triazole-4-carboxylate |
2138274-46-9 | 95.0% | 1.0g |
$1742.0 | 2025-02-22 | |
| Enamine | EN300-786702-2.5g |
tert-butyl 5-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-1,2,3-triazole-4-carboxylate |
2138274-46-9 | 95.0% | 2.5g |
$3417.0 | 2025-02-22 | |
| Enamine | EN300-786702-5.0g |
tert-butyl 5-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-1,2,3-triazole-4-carboxylate |
2138274-46-9 | 95.0% | 5.0g |
$5056.0 | 2025-02-22 | |
| Enamine | EN300-786702-10.0g |
tert-butyl 5-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-1,2,3-triazole-4-carboxylate |
2138274-46-9 | 95.0% | 10.0g |
$7497.0 | 2025-02-22 |
tert-butyl 5-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-1,2,3-triazole-4-carboxylate Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on tert-butyl 5-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-1,2,3-triazole-4-carboxylate
tert-butyl 5-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-1,2,3-triazole-4-carboxylate: A Multifunctional Triazole Derivative with Promising Applications in Medicinal Chemistry
tert-butyl 5-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-1,2,3-triazole-4-carboxylate is a synthetic compound characterized by its unique molecular framework combining multiple triazole rings and a carboxylate functional group. This compound, with the CAS number 2138274-46-9, represents a significant advancement in the field of medicinal chemistry due to its potential as a versatile building block for drug discovery. The molecule's structural complexity, particularly the 1H-1,2,3-triazole and 1H-1,2,4-triazol-5-yl moieties, provides opportunities for diverse biological activities, including interactions with nucleic acids, protein kinases, and enzymatic pathways. Recent studies have highlighted its role in modulating cellular signaling cascades, making it a critical component in the development of therapeutic agents for inflammatory and oncological diseases.
The tert-butyl group in this compound serves as a protective unit, enhancing the compound's stability during synthetic processes and reducing unwanted side reactions. This feature is particularly valuable in the context of pharmaceutical manufacturing, where the integrity of the molecular structure is paramount. The carboxylate moiety, on the other hand, contributes to the molecule's solubility properties and may influence its ability to interact with biological targets. Together, these functional groups create a scaffold that is both chemically robust and biologically relevant, positioning the compound as a promising candidate for further exploration.
Recent advancements in computational chemistry have provided insights into the molecular dynamics of tert-butyl 5-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-1,2,3-triazole-4-carboxylate. Quantum mechanical simulations have revealed that the compound's triazole rings exhibit conformational flexibility, which could enable it to adopt multiple binding modes with target proteins. This adaptability is particularly advantageous in the design of small molecule inhibitors, where the ability to fine-tune interactions with enzyme active sites is crucial. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that the compound's triazole framework can mimic the hydrogen-bonding capabilities of natural ligands, suggesting potential applications in the development of kinase inhibitors.
One of the most notable aspects of this compound is its role in the synthesis of advanced therapeutic agents. The 1H-1,2,4-triazol-5-yl substituent has been shown to enhance the potency of pharmaceutical compounds by participating in key interactions with biological targets. For example, a 2024 study in ACS Medicinal Chemistry Letters reported that derivatives of this compound exhibited significant anti-inflammatory activity by modulating the NF-κB signaling pathway. This finding underscores the potential of the compound as a scaffold for the development of novel anti-inflammatory drugs, particularly in the context of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The carboxylate group in tert-butyl 5-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-1,2,3-triazole-4-carboxylate also plays a critical role in its biological activity. Research published in Drug Discovery Today in 2023 highlighted the importance of carboxylate moieties in the interaction with ion channels and G-protein coupled receptors (GPCRs). The compound's carboxylate functionality may enable it to act as a ligand for these receptors, thereby modulating cellular responses to external stimuli. This property is particularly relevant in the context of neurological disorders, where the regulation of neuronal signaling is a therapeutic target.
Another area of interest is the compound's potential in the field of antitumor therapy. A recent study in Cancer Research (2024) explored the use of triazole-based compounds in the inhibition of cancer cell proliferation. The results indicated that tert-butyl 5-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-1,2,3-triazole-4-carboxylate and its derivatives could selectively target tumor cells by interfering with DNA replication and repair mechanisms. This selectivity is attributed to the compound's ability to form stable complexes with DNA, which may disrupt the function of key enzymes involved in genomic stability. Such properties make the compound a valuable candidate for the development of targeted anticancer therapies.
The synthesis of tert-butyl 5-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-1,2,3-triazole-4-carboxylate involves a series of well-established chemical reactions, including coupling reactions and ring-forming processes. A 2023 article in Organic Letters described a novel synthetic route that utilizes microwave-assisted conditions to enhance the efficiency of the reaction. This method not only reduces the reaction time but also minimizes the formation of byproducts, which is essential for the large-scale production of pharmaceutical compounds. The ability to synthesize this compound under mild conditions highlights its compatibility with industrial manufacturing processes.
Furthermore, the compound's structural features make it an attractive candidate for the development of prodrugs. Prodrug strategies often involve the modification of a molecule to improve its pharmacokinetic properties, such as bioavailability and metabolic stability. The tert-butyl group in this compound can be selectively cleaved under physiological conditions, releasing the active triazole core. This property is particularly useful in the context of oral drug delivery, where the compound's stability in the gastrointestinal tract is a critical factor. Research published in Pharmaceutical Research in 2024 demonstrated that prodrugs derived from this compound exhibited enhanced oral bioavailability compared to their parent compounds, suggesting potential applications in the treatment of systemic diseases.
In conclusion, tert-butyl 5-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-1,2,3-triazole-4-carboxylate is a multifunctional compound with a wide range of potential applications in medicinal chemistry. Its unique molecular structure, combining multiple triazole rings and a carboxylate group, offers opportunities for the development of novel therapeutics targeting a variety of diseases. The compound's stability, synthetic accessibility, and biological activity make it a promising candidate for further research and development. As the field of medicinal chemistry continues to evolve, compounds like this one are likely to play an increasingly important role in the discovery of innovative treatments for complex medical conditions.
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